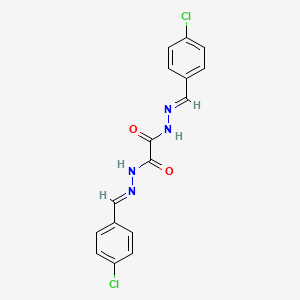
N'~1~,N'~2~-bis(4-chlorobenzylidene)ethanedihydrazide
Vue d'ensemble
Description
N'~1~,N'~2~-bis(4-chlorobenzylidene)ethanedihydrazide, also known as CBE, is a compound that has been widely used in scientific research due to its potential therapeutic properties. CBE is a hydrazine derivative that has been synthesized by various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N'~1~,N'~2~-bis(4-chlorobenzylidene)ethanedihydrazide is not fully understood. However, it has been suggested that N'~1~,N'~2~-bis(4-chlorobenzylidene)ethanedihydrazide exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. N'~1~,N'~2~-bis(4-chlorobenzylidene)ethanedihydrazide has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N'~1~,N'~2~-bis(4-chlorobenzylidene)ethanedihydrazide has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) and induce DNA damage in cancer cells. N'~1~,N'~2~-bis(4-chlorobenzylidene)ethanedihydrazide has also been shown to decrease the levels of glutathione, an antioxidant that protects cells from oxidative stress. Furthermore, N'~1~,N'~2~-bis(4-chlorobenzylidene)ethanedihydrazide has been reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tumor invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N'~1~,N'~2~-bis(4-chlorobenzylidene)ethanedihydrazide has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. N'~1~,N'~2~-bis(4-chlorobenzylidene)ethanedihydrazide has also been shown to have low toxicity in vitro and in vivo. However, N'~1~,N'~2~-bis(4-chlorobenzylidene)ethanedihydrazide has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for its preparation. Furthermore, N'~1~,N'~2~-bis(4-chlorobenzylidene)ethanedihydrazide has poor bioavailability and is rapidly metabolized in vivo.
Orientations Futures
There are several future directions for the study of N'~1~,N'~2~-bis(4-chlorobenzylidene)ethanedihydrazide. One direction is to investigate the potential of N'~1~,N'~2~-bis(4-chlorobenzylidene)ethanedihydrazide as a therapeutic agent for various diseases such as cancer, viral infections, and fungal infections. Another direction is to explore the structure-activity relationship of N'~1~,N'~2~-bis(4-chlorobenzylidene)ethanedihydrazide and its derivatives to optimize its pharmacological properties. Furthermore, the development of novel drug delivery systems for N'~1~,N'~2~-bis(4-chlorobenzylidene)ethanedihydrazide could improve its bioavailability and efficacy.
Applications De Recherche Scientifique
N'~1~,N'~2~-bis(4-chlorobenzylidene)ethanedihydrazide has been extensively studied for its potential therapeutic properties. It has been shown to possess antitumor, antiviral, and antifungal activities. N'~1~,N'~2~-bis(4-chlorobenzylidene)ethanedihydrazide has been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. It has also been shown to inhibit the replication of herpes simplex virus and human immunodeficiency virus. Furthermore, N'~1~,N'~2~-bis(4-chlorobenzylidene)ethanedihydrazide has been reported to possess antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
N,N'-bis[(E)-(4-chlorophenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-13-5-1-11(2-6-13)9-19-21-15(23)16(24)22-20-10-12-3-7-14(18)8-4-12/h1-10H,(H,21,23)(H,22,24)/b19-9+,20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIHCVACQCOVEO-LQGKIZFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C(=O)NN=CC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'~1~,N'~2~-bis[(E)-(4-chlorophenyl)methylidene]ethanedihydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842784.png)
![3-bromo-N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]benzohydrazide](/img/structure/B3842790.png)

![N'-[(2-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842803.png)
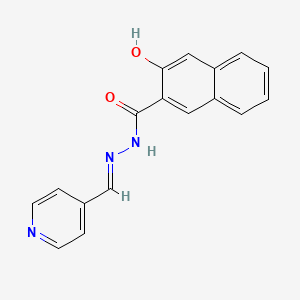

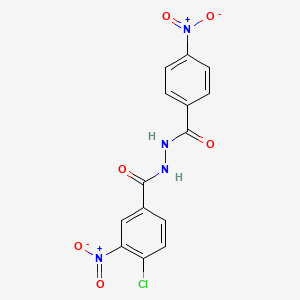
![5-[(3-fluorophenyl)sulfonyl]-3-(2-thienyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3842850.png)
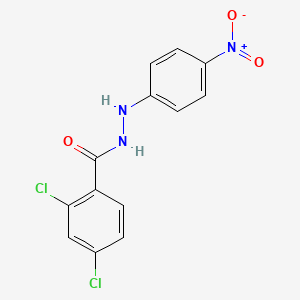
![methyl 4-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate](/img/structure/B3842858.png)

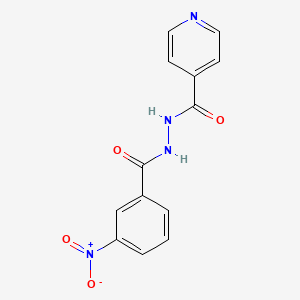

![N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide](/img/structure/B3842885.png)